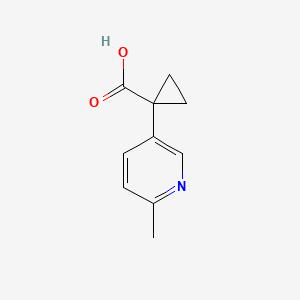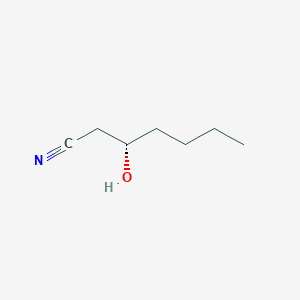
N-(difluoromethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(difluoromethyl)-N-methylbenzamide is an organic compound that features a benzamide core with difluoromethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-methylbenzamide typically involves the introduction of the difluoromethyl group to a benzamide precursor. One common method is the reaction of benzamide with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(difluoromethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzamide derivatives, while substitution reactions can introduce various functional groups to the benzamide core.
Applications De Recherche Scientifique
N-(difluoromethyl)-N-methylbenzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Mécanisme D'action
The mechanism of action of N-(difluoromethyl)-N-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the compound may modulate signaling pathways by inhibiting or activating key enzymes involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(difluoromethyl)-N-methylbenzamide include other difluoromethylated benzamides and fluorinated amides. Examples include N-trifluoromethylbenzamide and N-difluoromethylformamide .
Uniqueness
This compound is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
933994-74-2 |
|---|---|
Formule moléculaire |
C9H9F2NO |
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
N-(difluoromethyl)-N-methylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(9(10)11)8(13)7-5-3-2-4-6-7/h2-6,9H,1H3 |
Clé InChI |
KLBWQBNLTJLIAA-UHFFFAOYSA-N |
SMILES canonique |
CN(C(F)F)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



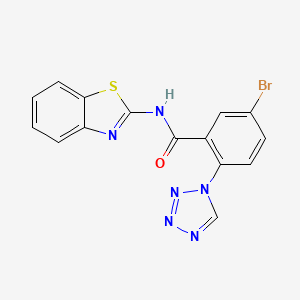
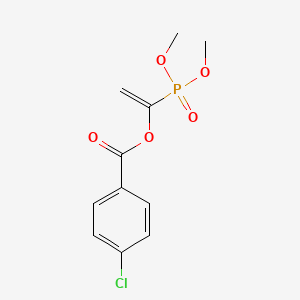
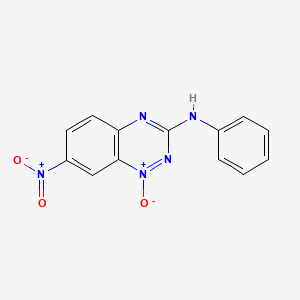
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
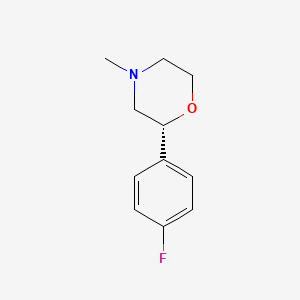
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
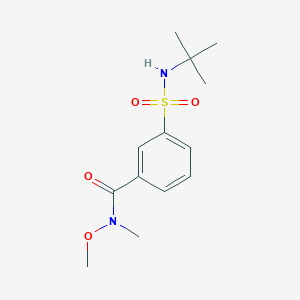
![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one](/img/structure/B12619290.png)
